molecular formula C11H18O4 B13883809 Methyl 4-(2-methoxy-2-oxoethyl)cyclohexane-1-carboxylate

Methyl 4-(2-methoxy-2-oxoethyl)cyclohexane-1-carboxylate

Cat. No.: B13883809
M. Wt: 214.26 g/mol
InChI Key: XRTQQNVIYPYKOP-UHFFFAOYSA-N
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Description

Methyl 4-(2-methoxy-2-oxoethyl)cyclohexane-1-carboxylate (CAS: 1779506-65-8, molecular formula: C₁₂H₁₈O₅) is a bicyclic ester featuring a cyclohexane ring substituted with a methyl carboxylate group at position 1 and a 2-methoxy-2-oxoethyl moiety at position 2.

Properties

Molecular Formula

C11H18O4

Molecular Weight

214.26 g/mol

IUPAC Name

methyl 4-(2-methoxy-2-oxoethyl)cyclohexane-1-carboxylate

InChI

InChI=1S/C11H18O4/c1-14-10(12)7-8-3-5-9(6-4-8)11(13)15-2/h8-9H,3-7H2,1-2H3

InChI Key

XRTQQNVIYPYKOP-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CC1CCC(CC1)C(=O)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-(2-methoxy-2-oxoethyl)cyclohexane-1-carboxylate typically involves the esterification of cyclohexane derivatives. One common method is the reaction of cyclohexanone with methyl 2-bromo-2-methoxyacetate in the presence of a base such as sodium methoxide. The reaction proceeds via nucleophilic substitution, followed by esterification to yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as distillation and recrystallization are employed to obtain high-purity this compound .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(2-methoxy-2-oxoethyl)cyclohexane-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the ester group.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 4-(2-methoxy-2-oxoethyl)cyclohexane-1-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in drug development and as a precursor for pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 4-(2-methoxy-2-oxoethyl)cyclohexane-1-carboxylate involves its interaction with specific molecular targets. The ester and ketone functional groups allow it to participate in various biochemical pathways. For example, it can act as an inhibitor of certain enzymes by binding to their active sites, thereby modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Structural Analogs and Their Properties

Compound Name Molecular Formula Molecular Weight (g/mol) Key Features Applications/Reactivity
Methyl 4-(2-oxoethyl)cyclohexane-1-carboxylate (CAS: N/A) C₁₀H₁₆O₃ 184.23 Lacks methoxy group on oxoethyl substituent; simpler structure. Intermediate for spirocyclic compounds; used in Michael addition reactions .
Ethyl 4-(2-ethoxy-2-oxoethylidene)cyclohexane-1-carboxylate (CAS: 81144-09-4) C₁₃H₂₀O₄ 240.29 Ethyl ester substituent and ethylidene group; conjugated double bond. Potential dienophile in Diels-Alder reactions; higher solubility in nonpolar solvents .
(S)-2-(2-Methoxy-2-oxoethyl)-4-[3-methoxycarbonyl-(2,2-dimethylcyclobutyl)]pyrrolidine-1-carboxylate C₁₇H₂₅NO₆ 355.39 Pyrrolidine core with cyclobutyl and ester groups; chiral centers. Chiral synthon for β-lactam antibiotics; stereoselective synthesis .
Ethyl 6-(4-chlorophenyl)-4-(4-fluorophenyl)-2-oxocyclohex-3-ene-1-carboxylate C₂₂H₂₀ClFO₃ 410.84 Cyclohexenone ring with aryl substituents; keto-enol tautomerism. Precursor for isoxazoles and quinazolins; crystallizes with distinct packing motifs .

Key Comparative Insights

Steric and Electronic Effects
  • Methoxy vs.
  • Cyclohexane vs. Pyrrolidine Cores : Pyrrolidine derivatives (e.g., ) exhibit higher conformational rigidity due to their five-membered ring, whereas the cyclohexane backbone offers greater flexibility for stereochemical modulation .
Crystallographic and Packing Behavior
  • Cyclohexenone derivatives (e.g., ) display predictable hydrogen-bonding patterns (C–H···O interactions) that stabilize crystal lattices, whereas the target compound’s fully saturated cyclohexane ring may lead to less directional packing .

Biological Activity

Methyl 4-(2-methoxy-2-oxoethyl)cyclohexane-1-carboxylate, also known by its CAS number 60142-94-1, is a compound that has garnered attention for its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant research findings.

  • Molecular Formula : C₁₁H₁₈O₄
  • Molecular Weight : 214.26 g/mol
  • IUPAC Name : this compound
  • Physical State : Liquid
  • Purity : ≥95%

Research indicates that this compound may interact with several biological pathways:

  • Cyclic AMP Regulation : The compound has been studied for its effects on phosphodiesterase enzymes, particularly PDE4, which are crucial in regulating cyclic adenosine monophosphate (cAMP) levels. Elevated cAMP is associated with anti-inflammatory responses and smooth muscle relaxation .
  • Anti-inflammatory Activity : Studies have shown that derivatives of this compound can inhibit the release of pro-inflammatory cytokines such as TNF-α, suggesting potential applications in treating inflammatory diseases .
  • Antitumor Properties : There is emerging evidence that compounds structurally related to this compound exhibit selective cytotoxicity against cancer cell lines, potentially through mechanisms involving cell cycle regulation and apoptosis induction .

Case Studies and Experimental Data

A selection of studies highlights the biological activity of this compound:

StudyFindings
PDE4 Inhibition Study Demonstrated significant inhibition of PDE4D isoforms with an IC50 value in the low nanomolar range, indicating strong selectivity and potential therapeutic applications in respiratory diseases .
Inflammation Model In vivo studies showed a dose-dependent reduction in TNF-α levels in lung tissue after administration of related compounds, suggesting anti-inflammatory properties .
Cancer Cell Line Testing The compound exhibited selective cytotoxic effects on breast cancer cell lines (MDA-MB-231 and BT-549), while sparing normal human keratinocytes, which may indicate a favorable therapeutic index for anticancer therapies .

Pharmacokinetics and Toxicology

While specific pharmacokinetic data for this compound is limited, related compounds have shown promising absorption and distribution characteristics. Toxicological evaluations indicate that the compound may present risks at high concentrations, necessitating careful dosage management in therapeutic contexts .

Q & A

Q. Table 1: Comparison of Synthesis Methods

MethodReagents/ConditionsYieldPurityReference
Michael AdditionEthyl acetoacetate, NaOH, ethanol~75%95%
EsterificationCyclohexane diacid, methanol/H+~60%90%

Basic: What spectroscopic and crystallographic techniques are used for structural characterization?

Methodological Answer:

  • NMR & IR : Confirm ester and ketone functional groups via 1H^{1}\text{H}-NMR (δ 3.6–3.8 ppm for methoxy groups) and IR (C=O stretches at ~1730 cm1^{-1}) .
  • X-Ray Crystallography : Resolve stereochemistry and confirm substituent positions. For disordered structures (e.g., cyclohexene ring conformers), refine occupancy ratios (e.g., 68.4%:31.6%) using SHELXL .

Advanced Tip : For anisotropic displacement parameters, use Mercury CSD to visualize thermal ellipsoids and hydrogen-bonding networks .

Advanced: How should researchers address crystallographic disorder in this compound?

Methodological Answer:
Disorder in cyclohexane rings or substituents (e.g., methoxy groups) is common. To resolve:

Occupancy Refinement : Use SHELXL to model partial occupancies (e.g., split positions for chlorine atoms in 4-chlorophenyl groups) .

Conformational Analysis : Apply Cremer-Pople puckering parameters (Q, θ, φ) to distinguish envelope vs. screw-boat conformations .

Validation : Cross-check with Mogul (bond-length/angle databases) to ensure geometric plausibility .

Example : In Ethyl 6-(4-chlorophenyl)-4-(4-fluorophenyl)-2-oxocyclohex-3-ene-1-carboxylate, disorder was resolved by refining two independent molecules (A & B) with distinct dihedral angles (89.9° vs. 76.4°) .

Advanced: How can computational methods aid in understanding its reactivity or interactions?

Methodological Answer:

  • DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to predict nucleophilic attack sites (e.g., formyl or ester groups) .
  • Molecular Docking : Study interactions with enzymes (e.g., hydrolases) using AutoDock Vina ; focus on hydrogen bonds with active-site residues .
  • MD Simulations : Simulate solvation effects in methanol/water systems to assess hydrolytic stability .

Note : Validate computational results against experimental XRD data (e.g., bond lengths ±0.02 Å) .

Basic: What are its potential applications in biochemical research?

Methodological Answer:

  • Bioconjugation : The ester moiety can act as a linker in cross-linking reagents (e.g., analogs of SMCC , a succinimidyl carboxylate) .
  • Enzyme Studies : Hydrolyze the ester group enzymatically (e.g., using esterases) to track reaction kinetics via HPLC .

Caution : For in-vitro use only; avoid in-vivo applications due to uncharacterized toxicity .

Advanced: How to resolve contradictions in spectroscopic vs. crystallographic data?

Methodological Answer:

Re-examine Sample Purity : Use HPLC (C18 column, methanol/water gradient) to detect impurities that skew NMR/IR results .

Temperature-Dependent XRD : Collect data at 100 K to minimize thermal motion artifacts and clarify bond-length discrepancies .

Solid-State NMR : Compare with solution-state NMR to identify conformational flexibility .

Case Study : A mismatch in 13C^{13}\text{C}-NMR (ester C=O) and XRD (shorter bond length) was resolved by identifying a twisted ester conformation in the crystal lattice .

Advanced: What strategies optimize reaction yields for derivatives?

Methodological Answer:

  • Catalyst Screening : Test Lewis acids (e.g., BF3_3-Et2_2O) for esterification or cyclization steps .
  • Microwave Synthesis : Reduce reaction time (e.g., 30 minutes vs. 8 hours) while maintaining >90% yield .
  • Solvent Effects : Use polar aprotic solvents (e.g., DMF) for SN2 reactions at the methoxy group .

Q. Table 2: Yield Optimization

ConditionYield ImprovementReference
Microwave, 150°C+20%
BF3_3-Et2_2O catalyst+15%

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